An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(pentafluorosulfanyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(pentafluorosulfanyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Nitro-4-(pentafluorosulfanyl)phenol, a compound of increasing interest in medicinal chemistry and materials science. We will delve into its structural features, acidity, lipophilicity, solubility, and spectral characteristics. The methodologies for determining these properties are detailed, providing a framework for experimental design and data interpretation.
Introduction: The Significance of the Pentafluorosulfanyl Moiety
2-Nitro-4-(pentafluorosulfanyl)phenol emerges as a molecule of significant interest due to the unique electronic and steric properties imparted by the pentafluorosulfanyl (SF₅) group. Often dubbed a "super trifluoromethyl" group, the SF₅ moiety is highly electronegative, chemically and thermally stable, and contributes to increased lipophilicity and metabolic stability in parent molecules.[1][2] These characteristics make it an attractive functional group in the design of novel therapeutic agents and advanced materials.[1][2] The presence of the nitro group and the phenolic hydroxyl group further functionalizes the aromatic ring, offering sites for chemical modification and influencing the compound's overall physicochemical profile. This guide aims to provide a detailed technical understanding of these properties, crucial for its application in research and development.
Molecular and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-nitro-4-(pentafluoro-λ⁶-sulfanyl)phenol | [3] |
| CAS Number | 1159512-26-1 | [3] |
| Molecular Formula | C₆H₄F₅NO₃S | [3] |
| Molecular Weight | 265.16 g/mol | [3] |
| Melting Point | Not available (Predicted: Solid at room temp.) | - |
| Boiling Point | Not available | - |
| pKa | Predicted: ~5-6 | Based on related nitrophenols |
| LogP | Predicted: ~2.5-3.5 | Computational prediction |
| Solubility | Predicted: Poorly soluble in water, soluble in polar organic solvents. | Based on analogous compounds |
Acidity (pKa)
The acidity of the phenolic proton in 2-Nitro-4-(pentafluorosulfanyl)phenol is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. The pKa is significantly influenced by the strong electron-withdrawing nature of both the nitro group and the pentafluorosulfanyl group.
Theoretical Considerations
The nitro group, particularly when ortho or para to the hydroxyl group, significantly increases the acidity of phenols through resonance and inductive effects, stabilizing the resulting phenoxide anion. Similarly, the pentafluorosulfanyl group is a powerful electron-withdrawing group, further enhancing the acidity of the phenolic proton. The combined effect of these two groups is expected to result in a pKa value that is considerably lower than that of phenol (pKa ≈ 10). For comparison, the pKa of 2-nitrophenol is approximately 7.2. The additional electron-withdrawing capacity of the SF₅ group at the para position is anticipated to lower the pKa further.
Experimental Determination of pKa
The pKa of 2-Nitro-4-(pentafluorosulfanyl)phenol can be accurately determined using potentiometric titration or UV-Vis spectrophotometry.
Protocol: Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
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Instrumentation: Calibrated pH meter with a combination glass electrode, magnetic stirrer, and a micro-burette.
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Procedure:
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Prepare a standard solution of 2-Nitro-4-(pentafluorosulfanyl)phenol of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water-cosolvent mixture like water-methanol to ensure solubility).
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Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
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Place a known volume of the analyte solution in a thermostatted vessel and immerse the pH electrode.
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Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
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Record the pH value after each addition, allowing the solution to equilibrate.
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Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
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Causality Behind Experimental Choices: Potentiometric titration is a robust and direct method for pKa determination. The use of a cosolvent is often necessary for compounds with low water solubility. Maintaining a constant temperature is crucial as pKa is temperature-dependent.
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The highly fluorinated SF₅ group is known to significantly increase lipophilicity.
Theoretical Considerations
The LogP of a molecule is influenced by its overall polarity and size. The hydrophobic aromatic ring and the large, nonpolar SF₅ group are expected to contribute positively to the LogP value, indicating a preference for the lipid phase. The polar hydroxyl and nitro groups will decrease the LogP. The net effect is predicted to result in a moderately lipophilic compound.
Experimental Determination of LogP
The shake-flask method is the gold standard for experimental LogP determination.
Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
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Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), 2-Nitro-4-(pentafluorosulfanyl)phenol, separatory funnels, analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC).
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Procedure:
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Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).
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Add a known volume of the stock solution to a separatory funnel containing a known volume of the second phase.
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Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
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Allow the two phases to separate completely.
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Carefully collect samples from both the n-octanol and aqueous phases.
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Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax).
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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LogP is the base-10 logarithm of P.
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Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment. The choice of analytical technique for quantification depends on the compound's properties (e.g., presence of a chromophore for UV-Vis) and the required sensitivity.
Solubility
Solubility in aqueous and organic media is a key determinant of a compound's utility in various applications, from formulation development in pharmaceuticals to reaction conditions in synthesis.
Predicted Solubility Profile
Due to the presence of both polar (hydroxyl, nitro) and nonpolar (aromatic ring, SF₅) groups, 2-Nitro-4-(pentafluorosulfanyl)phenol is expected to exhibit poor solubility in water. Its solubility is likely to be significantly higher in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate. The phenolic hydroxyl group may allow for some solubility in aqueous base through deprotonation to the more soluble phenoxide.
Experimental Determination of Solubility
The equilibrium solubility can be determined by adding an excess of the solid compound to a known volume of the solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.
Protocol: Equilibrium Solubility Determination
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Procedure:
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Add an excess amount of solid 2-Nitro-4-(pentafluorosulfanyl)phenol to a vial containing a known volume of the solvent of interest (e.g., water, buffer at a specific pH, or an organic solvent).
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Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Centrifuge or filter the suspension to separate the undissolved solid.
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Carefully take an aliquot of the clear supernatant.
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Dilute the aliquot if necessary and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
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The measured concentration represents the equilibrium solubility.
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Spectroscopic Profile
The spectroscopic properties of 2-Nitro-4-(pentafluorosulfanyl)phenol are essential for its identification, characterization, and quantification.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the phenolic proton. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and SF₅ groups. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The phenolic proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six signals for the aromatic carbons. The carbons attached to the electron-withdrawing groups (hydroxyl, nitro, and SF₅) will be significantly deshielded and appear at higher chemical shifts. The carbon bearing the SF₅ group will also exhibit coupling to the fluorine atoms.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a key diagnostic tool for this compound. The SF₅ group will give rise to a characteristic A₄B pattern, consisting of a quintet for the four equatorial fluorine atoms and a triplet for the apical fluorine atom. The chemical shifts will be in the typical range for aryl-SF₅ compounds.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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O-H stretch: A broad band around 3200-3500 cm⁻¹ for the phenolic hydroxyl group.
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N-O stretches (asymmetric and symmetric): Strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively, for the nitro group.
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S-F stretches: Strong, sharp bands in the region of 800-950 cm⁻¹ are characteristic of the SF₅ group.
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C=C aromatic stretches: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₆H₄F₅NO₃S. The fragmentation pattern may show losses of the nitro group, the SF₅ group, and other characteristic fragments.
Diagram: Key Functional Groups and their Expected Spectroscopic Signatures
Caption: Expected spectroscopic signatures.
Conclusion
The physicochemical properties of 2-Nitro-4-(pentafluorosulfanyl)phenol are dictated by the interplay of its three key functional moieties: the phenolic hydroxyl group, the nitro group, and the pentafluorosulfanyl group. The strong electron-withdrawing nature of the nitro and SF₅ groups significantly impacts its acidity and electronic properties. The bulky and lipophilic SF₅ group is a major determinant of its lipophilicity and likely its metabolic stability. A thorough understanding and experimental determination of these properties are paramount for any researcher or scientist aiming to utilize this compound in drug discovery, materials science, or other advanced applications. The protocols and theoretical background provided in this guide serve as a robust starting point for such investigations.
References
- 2-NITRO-4-(PENTAFLUOROSULFANYL)PHENOL. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f303936/2-nitro-4-pentafluorosulfanylphenol]
- The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [URL: https://www.rowan-scientific.com/post/the-pentafluorosulfanyl-group-sf5]
- Pentafluorosulfanyl (SF5) technology. Melius Organics. [URL: https://meliusorganics.com/pentafluorosulfanyl-sf5-technology/]
